1,3-Diisocyanato-2-methylcyclohexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Diisocyanato-2-methylcyclohexane, also known as HDI (hexamethylene diisocyanate), is a chemical compound that is widely used in the production of polyurethane coatings, adhesives, and elastomers. It is a highly reactive compound that is known for its excellent mechanical properties and resistance to abrasion, chemicals, and weathering. In recent years, there has been a growing interest in the synthesis, application, and mechanism of action of HDI due to its potential applications in various fields such as biomedical engineering, nanotechnology, and materials science.

Wirkmechanismus

The mechanism of action of 1,3-Diisocyanato-2-methylcyclohexane is based on its ability to react with various functional groups such as hydroxyl, carboxyl, and amino groups, forming stable urethane and urea linkages. The reaction proceeds via a nucleophilic addition-elimination mechanism, with the formation of a carbamate intermediate, which then reacts with another isocyanate molecule to form a urethane linkage. The reaction is highly exothermic and requires careful handling and control.

Biochemische Und Physiologische Effekte

1,3-Diisocyanato-2-methylcyclohexane is known to cause respiratory sensitization and allergic reactions in humans, especially in workers exposed to high concentrations of the compound. The main route of exposure is inhalation of 1,3-Diisocyanato-2-methylcyclohexane vapors or aerosols, which can cause irritation of the respiratory tract, coughing, and shortness of breath. 1,3-Diisocyanato-2-methylcyclohexane can also cause skin sensitization and dermatitis in some individuals, especially those with pre-existing skin conditions.

Vorteile Und Einschränkungen Für Laborexperimente

1,3-Diisocyanato-2-methylcyclohexane is a highly reactive compound that can be used in various laboratory experiments for the synthesis of polyurethane coatings, adhesives, and elastomers. 1,3-Diisocyanato-2-methylcyclohexane-based materials have excellent mechanical properties, resistance to abrasion, and chemical resistance, making them suitable for various applications. However, the handling and use of 1,3-Diisocyanato-2-methylcyclohexane require careful attention to safety and health precautions due to its potential toxicity and reactivity.

Zukünftige Richtungen

There are several future directions for the research and development of 1,3-Diisocyanato-2-methylcyclohexane-based materials. In biomedical engineering, 1,3-Diisocyanato-2-methylcyclohexane-based polyurethane scaffolds can be further optimized for tissue engineering and regenerative medicine applications. 1,3-Diisocyanato-2-methylcyclohexane-based nanoparticles can be explored for their potential use in drug delivery, imaging, and sensing applications.

In nanotechnology, 1,3-Diisocyanato-2-methylcyclohexane-based materials can be used in the synthesis of various nanocomposites and hybrid materials with improved mechanical, electrical, and thermal properties. In materials science, 1,3-Diisocyanato-2-methylcyclohexane-based coatings can be further optimized for various industrial applications, such as automotive, aerospace, and construction.

Conclusion:

In conclusion, 1,3-Diisocyanato-2-methylcyclohexane is a highly reactive compound that has been extensively studied for its potential applications in various fields of scientific research. 1,3-Diisocyanato-2-methylcyclohexane-based materials have excellent mechanical properties, resistance to abrasion, and chemical resistance, making them suitable for various applications. However, the handling and use of 1,3-Diisocyanato-2-methylcyclohexane require careful attention to safety and health precautions due to its potential toxicity and reactivity. There are several future directions for the research and development of 1,3-Diisocyanato-2-methylcyclohexane-based materials, which can lead to new and innovative applications in various fields of science and technology.

Synthesemethoden

1,3-Diisocyanato-2-methylcyclohexane can be synthesized by the reaction of hexamethylene diamine with phosgene, followed by purification and distillation. The reaction proceeds in two steps, with the formation of an intermediate product, 1,6-diisocyanatohexane, which is then cyclized to form 1,3-Diisocyanato-2-methylcyclohexane. The purity of 1,3-Diisocyanato-2-methylcyclohexane can be improved by further distillation or recrystallization.

Wissenschaftliche Forschungsanwendungen

1,3-Diisocyanato-2-methylcyclohexane has been extensively studied for its potential applications in various fields of scientific research. In biomedical engineering, 1,3-Diisocyanato-2-methylcyclohexane has been used in the development of biocompatible and biodegradable polyurethane scaffolds for tissue engineering and regenerative medicine. 1,3-Diisocyanato-2-methylcyclohexane-based polyurethane coatings have also been investigated for their antimicrobial properties and potential use in medical devices.

In nanotechnology, 1,3-Diisocyanato-2-methylcyclohexane has been used in the synthesis of various nanoparticles such as gold, silver, and copper, due to its ability to form stable complexes with metal ions. 1,3-Diisocyanato-2-methylcyclohexane-based nanoparticles have been investigated for their potential use in drug delivery, imaging, and sensing applications.

In materials science, 1,3-Diisocyanato-2-methylcyclohexane has been used in the production of high-performance coatings, adhesives, and elastomers for various industrial applications such as automotive, aerospace, and construction. 1,3-Diisocyanato-2-methylcyclohexane-based coatings have been investigated for their excellent mechanical properties, resistance to abrasion, and corrosion protection.

Eigenschaften

CAS-Nummer |

13912-56-6 |

|---|---|

Produktname |

1,3-Diisocyanato-2-methylcyclohexane |

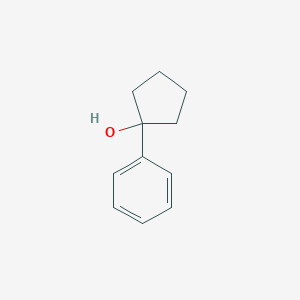

Molekularformel |

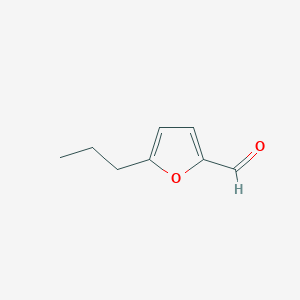

C9H12N2O2 |

Molekulargewicht |

180.2 g/mol |

IUPAC-Name |

1,3-diisocyanato-2-methylcyclohexane |

InChI |

InChI=1S/C9H12N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h7-9H,2-4H2,1H3 |

InChI-Schlüssel |

OHTRJOZKRSVAOX-UHFFFAOYSA-N |

SMILES |

CC1C(CCCC1N=C=O)N=C=O |

Kanonische SMILES |

CC1C(CCCC1N=C=O)N=C=O |

Andere CAS-Nummern |

13912-56-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)

![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)